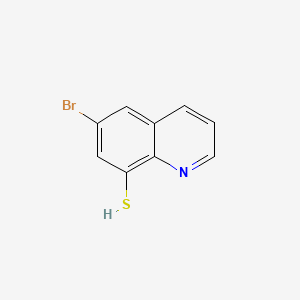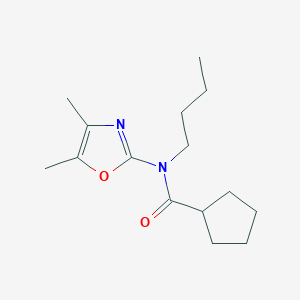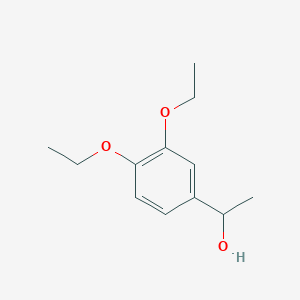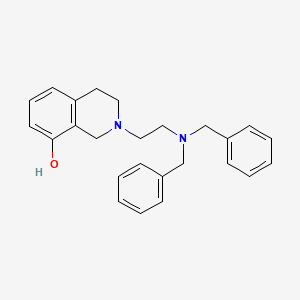
6-Bromoquinoline-8-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoquinoline-8-thiol is a heterocyclic aromatic compound that contains both bromine and sulfur atoms in its structure It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-thiol typically involves the bromination of quinoline followed by the introduction of the thiol group. One common method involves the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The resulting 6-bromoquinoline is then reacted with thiourea or a similar thiolating agent to introduce the thiol group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoquinoline-8-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or thiol groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines, such as aminoquinolines and alkoxyquinolines.
Oxidation Reactions: Products include disulfides, sulfonic acids, and quinoline N-oxides.
Reduction Reactions: Products include dehalogenated quinolines and thiol-free quinolines.
Wissenschaftliche Forschungsanwendungen
6-Bromoquinoline-8-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 6-Bromoquinoline-8-thiol depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets. For example, it can inhibit the activity of certain kinases or proteases by binding to their active sites. The bromine and thiol groups can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinoline: Lacks the thiol group and has different reactivity and applications.
8-Bromoquinoline: Similar structure but with the bromine atom at a different position, leading to different chemical properties.
6-Chloroquinoline-8-thiol: Contains a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
Uniqueness
6-Bromoquinoline-8-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
16250-66-1 |
|---|---|
Molekularformel |
C9H6BrNS |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
6-bromoquinoline-8-thiol |
InChI |
InChI=1S/C9H6BrNS/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |
InChI-Schlüssel |
YELIDDYYNRFSRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)

![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)




![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)

